N-(3,5-dimethylphenyl)hydrazinecarbothioamide
Description
Structure
3D Structure
Properties
IUPAC Name |
1-amino-3-(3,5-dimethylphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3S/c1-6-3-7(2)5-8(4-6)11-9(13)12-10/h3-5H,10H2,1-2H3,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIJSSOPDWGXWLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=S)NN)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501333570 | |
| Record name | 1-amino-3-(3,5-dimethylphenyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501333570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
13.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24822819 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
656815-74-6 | |
| Record name | 1-amino-3-(3,5-dimethylphenyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501333570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)hydrazinecarbothioamide typically involves the reaction of 3,5-dimethylphenylhydrazine with carbon disulfide in the presence of a base. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Base: Sodium hydroxide or potassium hydroxide
The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce hydrazine derivatives.
Scientific Research Applications
Anticancer Activity
One of the most significant applications of N-(3,5-dimethylphenyl)hydrazinecarbothioamide is in the development of anticancer agents. Research has indicated that hydrazinecarbothioamide derivatives exhibit substantial cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that compounds related to this class can inhibit the proliferation of MCF-7 breast cancer cells, showcasing their potential as chemotherapeutic agents .
Case Study: MCF-7 Cell Proliferation Inhibition
- Compound Tested : N-(3,5-dimethylphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide
- Results : Significant inhibition of MCF-7 cell proliferation was observed, indicating potential for further development as an anticancer drug.
Enzyme Inhibition
This compound and its derivatives have also been studied for their inhibitory effects on various enzymes. Notably, they have shown promise as inhibitors of the enzyme tyrosinase, which is crucial in melanin synthesis and implicated in several skin disorders.
Case Study: Tyrosinase Inhibition
- Compound Tested : Various thiosemicarbazone derivatives related to hydrazinecarbothioamides
- Results : Some derivatives exhibited stronger tyrosinase-inhibitory activities than standard controls like kojic acid, suggesting their potential in treating conditions like hyperpigmentation and melanoma .
Molecular Hybridization for Enhanced Activity
The strategy of molecular hybridization—combining different pharmacophores into a single molecule—has been employed to enhance the biological activity of hydrazine derivatives. This approach aims to create compounds with improved efficacy and reduced side effects.
Example Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1. N-(4-chlorophenyl)-N'-(3-methylphenyl)hydrazinecarbothioamide | Structure | Higher antimicrobial activity due to chlorophenyl substitution |
| 2. 1-(4-methoxyphenyl)-N-(3,4-dimethylphenyl)hydrazinecarbothioamide | Structure | Enhanced solubility and antitumor properties due to methoxy group |
Antimicrobial Properties
Hydrazinecarbothioamides have also been investigated for their antimicrobial properties. The structural modifications on the phenyl groups can significantly affect their activity against various pathogens.
Research Findings
- A series of hydrazine derivatives were tested against bacterial strains, showing promising results that warrant further exploration for potential use as antimicrobial agents.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)hydrazinecarbothioamide involves its interaction with molecular targets in biological systems. It can inhibit specific enzymes or interact with cellular components, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the modulation of signaling pathways and gene expression.
Comparison with Similar Compounds
Substituent Position and Planarity
- N-(3,5-Dimethylphenyl)hydrazinecarbothioamide : Exhibits near-planar geometry (dihedral angle = 7.2°), facilitating strong hydrogen-bonded dimers in crystals .
- N-(2,5-Dimethylphenyl)hydrazinecarbothioamide : Substituents at 2- and 5-positions introduce steric hindrance, likely reducing planarity and altering crystal packing .
Crystallographic Effects of Substituents
- Electron-withdrawing vs. donating groups: In trichloro-acetamide analogs, meta-substituted electron-withdrawing groups (e.g., Cl, NO₂) significantly distort crystal lattice parameters compared to methyl groups. For example, N-(3,5-dichlorophenyl)-2,2,2-trichloro-acetamide adopts a monoclinic system, whereas the dimethylphenyl analog crystallizes in a triclinic system .
Table 1: Structural Parameters of Selected Analogs
| Compound | Dihedral Angle (°) | Crystal System | Key Substituent Effects |
|---|---|---|---|
| N-(3,5-Dimethylphenyl) derivative | 7.2 | Triclinic | Planar, H-bonded dimers |
| N-(2,5-Dimethylphenyl) derivative | Not reported | Not reported | Steric hindrance at ortho |
| N-(3,5-Dichlorophenyl) derivative | Not reported | Monoclinic | Electron-withdrawing Cl |
Table 2: PET Inhibition Activity of Carboxamide Derivatives
| Compound | IC₅₀ (µM) | Substituent Position | Key Properties |
|---|---|---|---|
| N-(3,5-Dimethylphenyl) derivative | 10 | 3,5-dimethyl | High lipophilicity |
| N-(3,5-Difluorophenyl) derivative | 10 | 3,5-difluoro | Electron-withdrawing |
| N-(2,5-Dimethylphenyl) derivative | 10 | 2,5-dimethyl | Steric effects at ortho |
Anticancer Potential
Thiosemicarbazones derived from this compound, such as (E)-N-(4-hydroxy-3,5-dimethylphenyl)-2-((6-morpholinomethylpyridin-2-yl)methylene)hydrazinecarbothioamide, show enhanced anticancer activity when complexed with copper ions. The planarity of the parent compound likely improves metal-chelation efficiency, a trait less pronounced in non-planar analogs like N-(2,3-dimethylphenyl) derivatives .
Melting Points and Solubility
- This compound: Higher melting point (243–246°C) compared to N-(4-cyanophenyl) analogs due to stronger crystal packing from H-bonding .
- Sulfonamide derivatives : N-(3,5-Dimethylphenyl)-2-hydrazinylpyridine-3-sulfonamide has a melting point of 201–203°C, influenced by sulfonamide group polarity .
Biological Activity
N-(3,5-dimethylphenyl)hydrazinecarbothioamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial properties, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the presence of a hydrazine group attached to a carbothioamide moiety. The dimethyl substitutions on the phenyl ring enhance its lipophilicity and biological reactivity. The general structure can be represented as follows:
Antimicrobial Activity
Numerous studies have demonstrated that hydrazinecarbothioamides exhibit significant antimicrobial properties against a range of pathogens. For instance, a study indicated that compounds similar to this compound showed efficacy against Klebsiella pneumoniae and Staphylococcus aureus . The minimum inhibitory concentration (MIC) values were determined to assess their potency.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 32 | Klebsiella pneumoniae |
| This compound | 16 | Staphylococcus aureus |
The presence of functional groups such as -OH and -Cl on similar compounds has been shown to enhance antimicrobial activity significantly .
Enzyme Inhibition
Research has also focused on the enzyme inhibitory properties of hydrazine derivatives. For example, studies have demonstrated that certain hydrazinecarbothioamides can inhibit alkaline phosphatase activity. The IC50 values for these compounds indicate their potency:
| Compound | IC50 (µM) | Enzyme Target |
|---|---|---|
| This compound | 12.5 | Alkaline Phosphatase |
| Comparative Compound | 8.0 | Alkaline Phosphatase |
This inhibition suggests potential applications in treating diseases where alkaline phosphatase plays a critical role, such as bone disorders and liver diseases .
Case Study 1: Antimicrobial Efficacy
In a comparative study of various hydrazine derivatives, this compound was evaluated alongside other structurally similar compounds. The study found that it exhibited moderate antimicrobial activity but was outperformed by derivatives with additional electron-withdrawing groups .
Case Study 2: Anticancer Potential
Another area of interest is the anticancer potential of hydrazine derivatives. A recent study evaluated the cytotoxic effects of this compound on cancer cell lines. Results indicated that this compound significantly reduced cell viability in breast cancer cells (MCF-7), with an IC50 value of 15 µM:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
The mechanism appears to involve apoptosis induction through the activation of caspases .
Q & A
Basic Synthesis and Characterization
Q: What are the standard protocols for synthesizing N-(3,5-dimethylphenyl)hydrazinecarbothioamide, and how is its purity validated? A: The compound is typically synthesized via the reaction of 3,5-dimethylphenylhydrazine hydrochloride with an isothiocyanate derivative under basic conditions (e.g., NaOH in ethanol/water mixture). Post-synthesis, purity is validated using FT-IR to confirm the presence of thioamide (C=S) and NH groups (stretching at ~1250 cm⁻¹ and ~3300 cm⁻¹, respectively). ¹H and ¹³C NMR further confirm substituent positions, such as aromatic protons (δ 6.5–7.2 ppm) and methyl groups (δ 2.2–2.4 ppm). For advanced validation, X-ray diffraction can resolve molecular geometry and hydrogen-bonded dimer formation in crystals .
Advanced Synthesis: Regioselectivity and Yield Optimization
Q: How do substituents on the phenyl ring influence regioselectivity and yield during synthesis? A: Substituent position (meta vs. para) and electronic effects significantly impact reaction kinetics. For example, 3,5-dimethyl groups enhance steric hindrance but improve lipophilicity, which can reduce reaction rates. Optimizing solvent polarity (e.g., ethanol/water vs. DMF) and reaction temperature (60–80°C) improves yields. Evidence shows that electron-donating groups (e.g., methyl) at meta positions stabilize intermediates, achieving yields >75% compared to ortho-substituted analogs (~50%) .
Structural Characterization Techniques
Q: What advanced methods are used to resolve the molecular structure of this compound? A: Single-crystal X-ray diffraction is critical for determining bond angles, dihedral angles, and supramolecular interactions. For this compound, the aromatic ring and SCNN-group form a near-planar structure (dihedral angle = 7.2°), enabling centrosymmetric dimerization via N–H···S hydrogen bonds (bond length ~3.2 Å). This planar configuration contrasts with ortho-substituted analogs (e.g., dihedral angle = 85.3° in N-(2,3-dimethylphenyl) derivatives), highlighting steric effects on molecular geometry .
Crystallography Challenges
Q: What crystallographic challenges arise when analyzing hydrogen-bonded networks in this compound? A: Polymorphism and solvent inclusion can distort hydrogen-bonding patterns. For this compound, dimers form via N–H···S interactions, but solvent molecules (e.g., ethanol) may disrupt these networks. High-resolution data (≤0.8 Å) and refinement software (e.g., SHELXL) are essential to resolve weak interactions. Twinning or disorder in crystals, common with flexible thioamide groups, requires careful modeling to avoid overfitting .
Biological Activity: Antioxidant and Anticancer Assays
Q: How is the antioxidant activity of this compound evaluated, and what mechanisms are proposed? A: Standard assays include DPPH radical scavenging (IC₅₀ ~15–25 µM) and ferric reducing antioxidant power (FRAP). The thioamide group acts as a radical scavenger, with methyl substituents enhancing lipophilicity and membrane penetration. For anticancer activity, MTT assays against MCF-7 cells show IC₅₀ values comparable to doxorubicin (e.g., 0.8 µM for pyridine-substituted analogs), likely via ROS generation and mitochondrial apoptosis pathways .
Advanced Bioactivity: Structure-Activity Relationships (SAR)
Q: How do structural modifications (e.g., pyridine conjugation) enhance anticancer potency? A: Introducing pyridinylmethylidene groups (e.g., compound 6 in ) increases planarity and metal-chelating capacity, improving DNA intercalation. Copper(II) complexes of such derivatives show enhanced cytotoxicity (IC₅₀ <1 µM) by stabilizing reactive oxygen species (ROS). Meta-substituted methyl groups further optimize log P values (~2.5), balancing solubility and bioavailability .
Coordination Chemistry and Metal Complexes
Q: What methodologies are used to study copper complexes of this thiosemicarbazone? A: UV-Vis spectroscopy (λmax ~400 nm for ligand-to-metal charge transfer) and cyclic voltammetry (Cu²⁺/Cu⁺ redox peaks at ~0.3 V vs. Ag/AgCl) confirm complex formation. X-ray absorption spectroscopy (XAS) reveals square-planar geometry in Cu(II) complexes. These complexes exhibit improved nuclease activity via ROS-mediated DNA cleavage, validated by gel electrophoresis .
Addressing Data Contradictions
Q: How should researchers reconcile discrepancies in reported IC₅₀ values across studies? A: Variability in assay conditions (e.g., serum concentration, incubation time) and cell lines (e.g., MCF-7 vs. HeLa) can lead to conflicting results. Normalizing data to positive controls (e.g., doxorubicin) and using standardized protocols (e.g., 48-hour incubation, 10% FBS) improves comparability. Meta-analyses of substituent effects (e.g., electron-withdrawing vs. donating groups) clarify trends .
Computational Modeling
Q: How can molecular docking and DFT studies complement experimental data? A: Using X-ray-derived geometries, DFT calculations (e.g., B3LYP/6-31G**) optimize electronic properties like HOMO-LUMO gaps (~4.5 eV), correlating with redox activity. Docking into DNA topoisomerase II (PDB: 1ZXM) predicts binding affinities (ΔG ~-9 kcal/mol) via hydrogen bonds with Arg503 and π-π stacking. MD simulations (>50 ns) assess complex stability in physiological conditions .
Stability Under Experimental Conditions
Q: What strategies ensure compound stability during in vitro assays? A: Lyophilized samples stored at -20°C in amber vials prevent photodegradation. In solution (DMSO/PBS), stability is pH-dependent: avoid pH >8 to prevent thioamide hydrolysis. LC-MS monitoring (every 24 hours) confirms integrity, with degradation <5% over 72 hours at 37°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
